

(15R)-Bimatoprost: A Deep Dive into its Mechanism of Action

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Compound of Interest

Compound Name: (15R)-Bimatoprost

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(An In-depth Technical Guide for Researchers and Drug Development Professionals)

(15R)-Bimatoprost, a stereoisomer of the potent ocular hypotensive agent Bimatoprost, offers a unique pharmacological profile for scientific investigation. While sharing a structural similarity with prostaglandin F2 α (PGF2 α), its mechanism of action involves a nuanced interaction with prostanoid receptors, leading to a cascade of intracellular events that ultimately regulate aqueous humor dynamics. This technical guide provides a comprehensive overview of the core mechanism of action of **(15R)-Bimatoprost**, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Receptor Binding and Activation

(15R)-Bimatoprost, like its (15S) counterpart (Bimatoprost), is recognized as a prostaglandin analog.[1] The primary target for these compounds is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3][4] The inversion of the hydroxyl group at the C-15 position from the S to the R configuration in **(15R)-Bimatoprost** is known to influence its biological activity, generally resulting in a decrease, but not complete elimination, of potency compared to the parent compound.[5]

While specific binding affinity data for **(15R)-Bimatoprost** is not extensively reported in publicly available literature, studies on Bimatoprost and its free acid provide a crucial framework for understanding its interaction with the FP receptor. Bimatoprost itself exhibits a binding affinity (K_i) for the FP receptor in the micromolar range, while its free acid form, 17-phenyl-trinor PGF2 α , demonstrates a significantly higher affinity.[5][6]

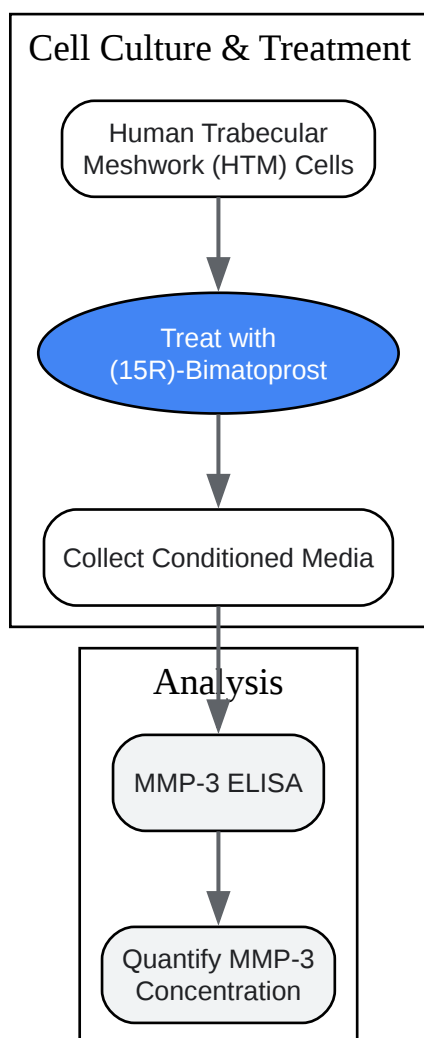
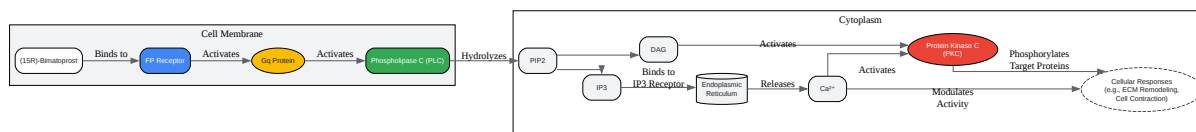
Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50) of Bimatoprost and its Free Acid

Compound	Receptor	Ki (nM)	EC50 (nM) - Intracellular Calcium Mobilization	Reference
Bimatoprost	Human FP	9250 ± 846	3070 ± 1330 (HEK-293 cells)	[5]
Bimatoprost	Human FP	6310 ± 1650	2940 ± 1663 (HEK cells)	[2][4][7]
Bimatoprost Free Acid	Human FP	59 ± 6	15 ± 3 (HEK-293 cells)	[5]
Bimatoprost Free Acid	Human FP	83	2.8 - 3.8 (various cell types)	[6]

It is hypothesized that **(15R)-Bimatoprost** also acts as an agonist at the FP receptor, albeit with potentially lower affinity and potency than the (15S)-isomer. The ethyl amide group of Bimatoprost is hydrolyzed in ocular tissues to its free acid, which is a more potent FP receptor agonist.[6] A similar metabolic activation is expected for **(15R)-Bimatoprost**.

Downstream Signaling Pathway

Activation of the FP receptor by **(15R)-Bimatoprost** is believed to initiate a canonical Gq protein-coupled signaling cascade. This pathway plays a central role in mediating the physiological effects of the drug.



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